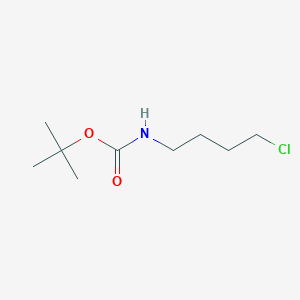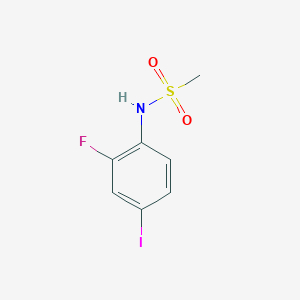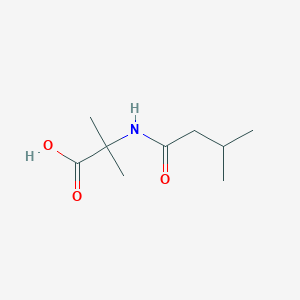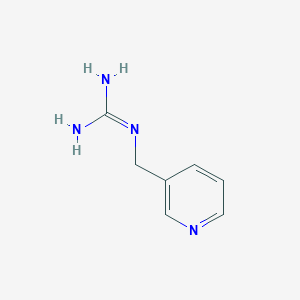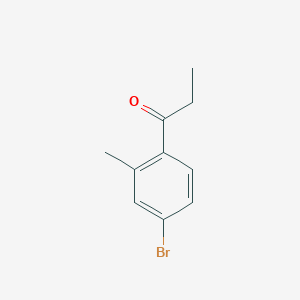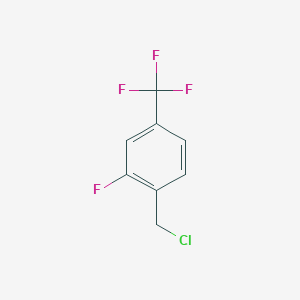
1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene" is a fluorinated aromatic molecule that is of interest due to its potential applications in various chemical reactions and material science. The presence of both chloromethyl and trifluoromethyl groups on the benzene ring suggests that it could be a versatile intermediate for further chemical modifications.
Synthesis Analysis
The synthesis of related fluorinated benzene compounds has been explored in several studies. For instance, the electrochemical fluorination of trifluoromethyl-substituted benzenes has been shown to yield perfluorocyclohexane derivatives, indicating that electrochemical methods can be effective for introducing fluorine atoms into aromatic compounds . Additionally, the synthesis of soluble fluoro-polyimides from a fluorine-containing aromatic diamine suggests that fluorinated benzene derivatives can be used to create high-performance polymers . These methods could potentially be adapted for the synthesis of "1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene."
Molecular Structure Analysis
The molecular structure of fluorinated benzene derivatives can be quite complex, as demonstrated by the synthesis and crystal structure determination of a highly crowded fluorinated benzene . The presence of substituents like trifluoromethyl groups can significantly influence the molecular geometry and electronic properties of the benzene ring, which in turn affects the reactivity and physical properties of the compound.
Chemical Reactions Analysis
Fluorinated benzene derivatives participate in various chemical reactions. For example, polychloro(trifluoromethyl)benzenes have been prepared by treating polychlorobenzenes with CCl3F and AlCl3, followed by conversion to their trichloromethyl analogues . The synthesis of benzothiazines as antimicrobial agents from trifluoromethyl-substituted benzenethiols and the use of a fluorinated triazinium compound for electrophilic aromatic substitution demonstrate the reactivity of such compounds in substitution reactions. These studies suggest that "1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene" could also undergo various substitution reactions, potentially leading to a wide range of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzene derivatives are influenced by the nature and position of the substituents on the benzene ring. For instance, the synthesis of polyimides from a trifluoromethyl-substituted diamine resulted in materials with excellent thermal stability and low moisture absorption . The photochemical behavior of fluoro(trifluoromethyl)benzenes has also been studied, revealing insights into the fluorescence spectra and quenching mechanisms of these compounds . These findings suggest that "1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene" would likely exhibit unique physical and chemical properties that could be tailored for specific applications.
科学的研究の応用
Progressive Direct Iodination of Alkyl Substituted Benzenes
This compound has been used in the progressive direct iodination of alkyl substituted benzenes, showcasing its utility in selective and effective iodination using elemental iodine activated by Selectfluor. The research highlights its application in introducing iodine atoms at the most electron-rich and sterically less hindered positions on the benzene ring, demonstrating a method to progressively bond up to three iodine atoms to target molecules bearing bulky alkyl groups (Stavber, Kralj, & Zupan, 2002).
Versatile Mediator or Catalyst in Organic Chemistry
Its role extends beyond iodination, as it acts as a versatile mediator or catalyst for various functionalizations of organic compounds. The compound is pivotal in selective and effective bromination, chlorination, nitration, and thiocyanation, among others. Its utility in benzylic functionalization and as a catalyst in regioselective ring opening of epoxides and cycloaddition reactions underscores its significance in organic synthesis (Stavber & Zupan, 2005).
Application in Synthesis of Fluorine-containing Polyetherimide
It has been utilized in the synthesis of novel fluorine-containing materials, such as polyetherimides, indicating its importance in developing materials with unique properties like high thermal stability and low moisture absorption. This showcases its application in materials science, particularly in creating high-performance polymers (Yu Xin-hai, 2010).
Development of Novel Poly(arylene ether)s
The compound also finds applications in the development of novel poly(arylene ether)s containing multi-substituted pentaphenylene moieties, highlighting its role in creating polymers with high glass-transition temperatures and excellent thermal stability. These materials are significant for their potential applications in optical and electronic devices due to their transparency and thermal properties (Liaw et al., 2007).
作用機序
Target of Action
Similar compounds are known to undergo reactions at the benzylic position . The benzylic position is the carbon atom next to the aromatic ring, which in this case is the benzene ring .
Mode of Action
The mode of action of 1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene is likely to involve free radical bromination, nucleophilic substitution, and oxidation . These reactions typically occur at the benzylic position . The compound may interact with its targets by donating or accepting electrons, leading to changes in the chemical structure of the target .
Biochemical Pathways
The compound’s potential to undergo reactions at the benzylic position suggests it could influence a variety of biochemical processes .
Result of Action
The compound’s potential to undergo reactions at the benzylic position suggests it could induce a variety of molecular and cellular changes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene . For instance, the compound’s reactivity may be affected by temperature, pH, and the presence of other chemicals . Additionally, the compound’s stability could be influenced by light, heat, and storage conditions .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4/c9-4-5-1-2-6(3-7(5)10)8(11,12)13/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGWHXAQEMXPLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00614282 |
Source


|
| Record name | 1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00614282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene | |
CAS RN |
1000339-60-5 |
Source


|
| Record name | 1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00614282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

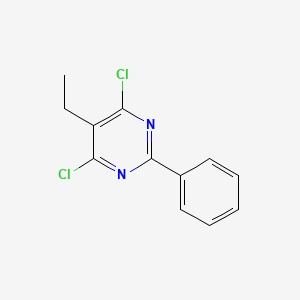
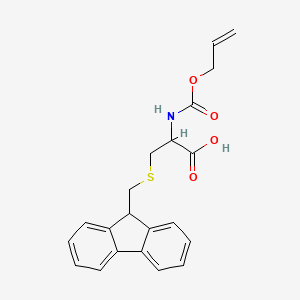
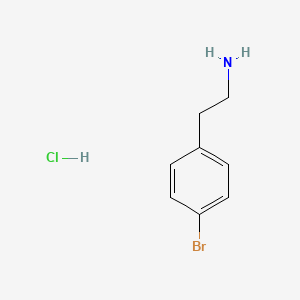
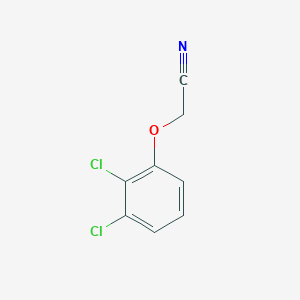
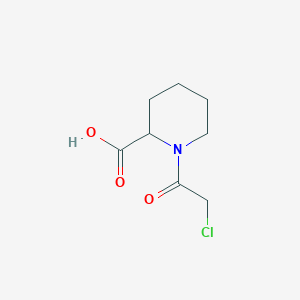
![2-[(2,4,6-Tribromophenyl)amino]acetohydrazide](/img/structure/B1342795.png)
